1-(Thiazol-2-yl)ethane-1-sulfonyl chloride
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Overview
Description
1-(Thiazol-2-yl)ethane-1-sulfonyl chloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiazol-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of thiazole derivatives with sulfonyl chloride reagents. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with sulfonyl chloride in the presence of a base . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-(Thiazol-2-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds .
Scientific Research Applications
1-(Thiazol-2-yl)ethane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)ethane-1-sulfonyl chloride involves its ability to interact with various molecular targets and pathways. The thiazole ring can bind to specific enzymes and receptors, modulating their activity. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Thiazol-2-yl)ethane-1-sulfonyl chloride include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H6ClNO2S2 |
---|---|
Molecular Weight |
211.7 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO2S2/c1-4(11(6,8)9)5-7-2-3-10-5/h2-4H,1H3 |
InChI Key |
ULYKNZKMUFFEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)S(=O)(=O)Cl |
Origin of Product |
United States |
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